3-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one
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Description
3-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C18H20N4O4 and its molecular weight is 356.382. The purity is usually 95%.
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Biological Activity
The compound 3-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a novel oxazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₃
This compound features an oxazolidinone core, which is known for its antibacterial properties. The incorporation of a 3-methyl-1,2,4-oxadiazol ring is significant due to its bioactive potential.
The mechanism of action for oxazolidinones typically involves inhibition of bacterial protein synthesis. This occurs through binding to the 50S ribosomal subunit, preventing the formation of the initiation complex in protein translation. The presence of the oxadiazole moiety enhances the binding affinity and specificity towards bacterial ribosomes.
Antimicrobial Activity
A study evaluated various oxazolidinone derivatives, including our compound of interest, against a range of bacterial strains. The results indicated that derivatives with a 4-phenyl substitution exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. The minimum inhibitory concentrations (MICs) for selected strains were documented as follows:
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 8 |
This compound | Escherichia coli | 16 |
These results suggest that the compound possesses significant antibacterial properties.
Antiviral Activity
In another study focused on HIV inhibitors, compounds structurally related to oxazolidinones were tested for their ability to inhibit HIV replication. The compound demonstrated promising antiviral activity with an EC50 value in the low micromolar range (approximately 5 µM), indicating effective inhibition of viral replication stages.
Structure–Activity Relationship (SAR)
The SAR studies revealed that modifications on the phenyl ring and the oxadiazole moiety significantly influenced biological activity. For instance:
- Substitution at the 4-position on the phenyl ring enhanced activity against both bacterial and viral targets.
- Altering the oxadiazole substituents affected binding affinity to target proteins, suggesting that specific electronic or steric properties are crucial for optimal interaction.
Case Studies
Several case studies have highlighted the efficacy of this compound in vivo:
- In Vivo Efficacy Against Bacterial Infections : In a murine model of Staphylococcus aureus infection, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls.
- Toxicity Assessment : Toxicological evaluations indicated that at therapeutic doses, there were no significant adverse effects observed in animal models, supporting its potential as a safe therapeutic agent.
Properties
IUPAC Name |
3-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-12-19-17(26-20-12)15-10-22(9-14(15)13-5-3-2-4-6-13)16(23)11-21-7-8-25-18(21)24/h2-6,14-15H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIAOSJENVYEIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)CN4CCOC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.